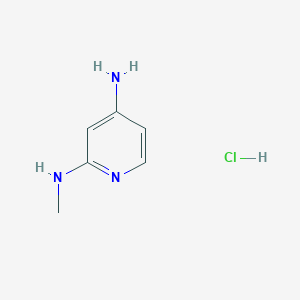

N2-Methylpyridine-2,4-diamine hydrochloride

CAS No.: 1429056-38-1

Cat. No.: VC2861830

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429056-38-1 |

|---|---|

| Molecular Formula | C6H10ClN3 |

| Molecular Weight | 159.62 g/mol |

| IUPAC Name | 2-N-methylpyridine-2,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H |

| Standard InChI Key | ZICJBZYANFHDQM-UHFFFAOYSA-N |

| SMILES | CNC1=NC=CC(=C1)N.Cl |

| Canonical SMILES | CNC1=NC=CC(=C1)N.Cl |

Introduction

N2-Methylpyridine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of pyridines, specifically substituted pyridines. It is characterized by a pyridine ring with two amino groups at positions 2 and 4 and a methyl group attached to the nitrogen atom. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemistry and biology.

Solubility and Storage

-

Solubility: Highly soluble in water due to its hydrochloride form.

-

Storage Conditions: Recommended storage is in an inert atmosphere at room temperature .

Synthesis Methods

The synthesis of N2-Methylpyridine-2,4-diamine hydrochloride typically involves the methylation of pyridine-2,4-diamine. A common method is the reaction of pyridine-2,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is conducted in an inert atmosphere at room temperature to prevent unwanted side reactions.

Chemical Reactions

N2-Methylpyridine-2,4-diamine hydrochloride can undergo various chemical reactions:

-

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: It participates in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like sodium azide or potassium cyanide.

Biological Activity

Research indicates that N2-Methylpyridine-2,4-diamine hydrochloride exhibits various biological activities due to its ability to interact with biomolecules. It can act as a ligand, binding to metal ions and influencing biochemical pathways. Preliminary investigations suggest potential antimalarial properties through inhibition of the dihydrofolate reductase enzyme in Plasmodium falciparum.

Applications

-

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

-

Biology and Medicine: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is also explored as a pharmaceutical intermediate.

-

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Handling

-

Hazard Statements: Classified with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, in contact with skin, causes serious eye irritation, and may cause respiratory irritation .

-

Precautionary Statements: Requires precautions such as P261, P305+P351+P338, indicating the need to avoid breathing dust, washing hands thoroughly after handling, and rinsing with water in case of contact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume